molecular formula C17H26N2O2 B1600493 N-Hydroxymethyl Ropinirole CAS No. 1027600-42-5

N-Hydroxymethyl Ropinirole

Cat. No.: B1600493
CAS No.: 1027600-42-5
M. Wt: 290.4 g/mol
InChI Key: GEIDKKVKHLHETQ-UHFFFAOYSA-N
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Description

N-Hydroxymethyl Ropinirole is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease Models

Recent studies have highlighted the neuroprotective potential of ropinirole in models of Parkinson's disease (PD), demonstrating significant protection against neurotoxicity induced by 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) in mice. Ropinirole treatment was shown to maintain motor function, reduce dopaminergic neuron damage in the substantia nigra pars compacta and the striatum, and inhibit apoptotic cascades, indicating its neuroprotective effects through the inhibition of apoptosis (Park et al., 2013).

Advancements in Drug Delivery Systems

Research into ropinirole's delivery mechanisms has led to the development of innovative drug delivery systems aimed at enhancing its therapeutic efficacy for PD treatment. Solid lipid nanoparticles (SLNs) and other nanoparticle-based carriers have been investigated for intranasal delivery to bypass hepatic first-pass metabolism and improve bioavailability. These studies reveal that such carriers can achieve targeted delivery with improved outcomes in PD treatment, indicating a promising direction for enhancing ropinirole's efficacy and patient convenience (Pardeshi et al., 2013); (Patil & Surana, 2013).

Comparative Efficacy in PD Management

A pivotal study comparing ropinirole with levodopa in PD management found that ropinirole is associated with a slower progression of the disease as assessed by PET scans. This suggests ropinirole may have advantages in managing PD progression, highlighting its potential as a preferable treatment option in certain patient populations (Whone et al., 2003).

Targeted Brain Delivery Systems

Efforts to enhance ropinirole's brain delivery have led to the exploration of polysorbate 80 coated chitosan nanoparticles and other nanotechnology-based systems. These studies aim to increase the drug's concentration in the brain, potentially offering a breakthrough in PD treatment by improving drug effectiveness and reducing systemic side effects (Ray et al., 2018); (Barcia et al., 2017).

Enhanced Formulations for PD Symptoms Management

Studies focusing on ropinirole's application in managing PD symptoms, such as restless legs syndrome, have shown that formulations like lipid nanoparticles and nanoemulsions can offer improved delivery and therapeutic outcomes. These advancements suggest that optimizing ropinirole's formulation can lead to significant improvements in quality of life for patients with PD and related disorders (Dudhipala & Gorre, 2020).

Mechanism of Action

Target of Action

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist . The primary targets of Ropinirole are the D2 and D3 dopamine receptors . These receptors are concentrated in the limbic areas of the brain and are responsible for some of the neuropsychiatric effects . The affinity of Ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors . The exact mechanism of action of Ropinirole as a treatment for Parkinson’s disease is unknown , however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen in the brain .

Biochemical Pathways

Ropinirole and its analogues like this compound can promote structural plasticity in human iPSC-derived dopaminergic neurons via BDNF and mTOR signaling . This leads to dose-dependent increases of dendritic arborization and soma size .

Pharmacokinetics

Ropinirole is mainly metabolized by CYP1A and is excreted to the kidney . It is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5-7 hours .

Result of Action

The action of Ropinirole results in the treatment of the signs and symptoms of Parkinson’s disease and for the treatment of primary moderate-severe restless legs syndrome . It is effective both as an early monotherapy and as an adjunct therapy with levodopa .

Action Environment

The action of Ropinirole and its derivatives can be influenced by environmental factors. For instance, the formation of certain degradants in Ropinirole extended-release tablets was found to be influenced by the reaction of Ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Biochemical Analysis

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-(hydroxymethyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-9-18(10-4-2)11-8-14-6-5-7-16-15(14)12-17(21)19(16)13-20/h5-7,20H,3-4,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDKKVKHLHETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472440
Record name AGN-PC-00FZJQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027600-42-5
Record name N-Hydroxymethyl ropinirole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00FZJQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYMETHYL ROPINIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V6SU8HKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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